5-Bromo-2-(4-methoxybenzylamino)-nicotinic acid tert-butyl ester
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, it likely involves several steps, each introducing a different functional group. For example, the bromine atom could be introduced via a halogenation reaction . The methoxy group could be added via a Williamson ether synthesis . The benzylamino group might be added via a reductive amination . The nicotinic acid group could be derived from pyridine . The tert-butyl ester group could be introduced via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine atom would add significant weight to the molecule. The methoxy, benzylamino, and tert-butyl ester groups would add bulk and could influence the overall shape of the molecule. The nicotinic acid group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a substitution reaction . The methoxy group could be cleaved in acidic or basic conditions . The benzylamino group could participate in reactions involving the nitrogen atom . The nicotinic acid group could lose a proton to form a carboxylate anion . The tert-butyl ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom and several oxygen atoms suggests that it might have a relatively high molecular weight. The presence of a benzylamino group and a nicotinic acid group suggests that it might be able to participate in hydrogen bonding, which could influence its solubility in different solvents .Future Directions
Future research on this compound could involve studying its reactivity, its physical and chemical properties, and its potential uses. For example, it could be interesting to investigate how the different functional groups influence the compound’s reactivity. It could also be interesting to explore potential applications of this compound in fields like medicinal chemistry or materials science .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-18(2,3)24-17(22)15-9-13(19)11-21-16(15)20-10-12-5-7-14(23-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWRNXMKVNHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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